molecular formula C10H10N2O3S B8451563 3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid

3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid

Katalognummer: B8451563
Molekulargewicht: 238.27 g/mol
InChI-Schlüssel: UAKRDYSCFUPEQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid typically involves the reaction of 3-pyridylamine with thiazolidine-4-carboxylic acid under formylation conditions. The reaction is usually carried out in the presence of formic acid or formyl chloride as the formylating agent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the pyridine moiety.

    3-pyridylamine: Contains the pyridine ring but lacks the thiazolidine moiety.

    N-formylthiazolidine-4-carboxylic acid: Similar structure but without the pyridine ring

Uniqueness

3-Formyl-2-(pyridin-3-yl)thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H10N2O3S

Molekulargewicht

238.27 g/mol

IUPAC-Name

3-formyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H10N2O3S/c13-6-12-8(10(14)15)5-16-9(12)7-2-1-3-11-4-7/h1-4,6,8-9H,5H2,(H,14,15)

InChI-Schlüssel

UAKRDYSCFUPEQV-UHFFFAOYSA-N

Kanonische SMILES

C1C(N(C(S1)C2=CN=CC=C2)C=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.